molecular formula C7H10BrClN2 B1289230 (5-Bromo-2-methylphenyl)hydrazine hydrochloride CAS No. 214915-80-7

(5-Bromo-2-methylphenyl)hydrazine hydrochloride

Cat. No. B1289230
M. Wt: 237.52 g/mol
InChI Key: PJCDKQYITVUEBO-UHFFFAOYSA-N
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Patent
US06964979B2

Procedure details

To a suspension of 5-bromo-2-methylaniline (4.80 g, 25.8 mmol) in concentrated HCl (16 mL) was added dropwise a solution of sodium nitrite (1.96 g, 28.4 mmol) in water (10 mL) over 30 minutes at 0° C. To the mixture was added dropwise a solution of SnCl2.2H2O (17.46 g, 77.4 mmol) in concentrated HCl (15 mL) over 50 minutes. After stirring for 1 hour at 0° C., the reaction mixture was basified with 50% NaOH (30 mL). The mixture was further diluted with water (20 mL) and treated with another 50% NaOH (10 mL) and then crushed ice (100 g). The reaction mixture was extracted with ether (3×100 mL) and the combined organic phases were washed with brine, dried over Na2SO4, and filtered. The filtrate was acidified by adding an anhydrous solution of HCl in ether (1 N in ether, 31 mL, 31 mmol). The precipitate was collected and dried under reduced pressure to give 4.57 g (75%) of title compound as a white amorphous solid. 1H NMR (DMSO): 300 MHz δ 10.31 (bs, 3H), 8.11 (bs, 1H), 7.12 (s, 1H), 7.06 (m, 2H), 2.14 (s, 3H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
1.96 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
17.46 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Eight
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].[N:10]([O-])=O.[Na+].O.O.[Cl:16][Sn]Cl.[OH-].[Na+].CCOCC>Cl.O>[ClH:16].[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([NH:7][NH2:10])[CH:8]=1 |f:1.2,3.4.5,6.7,11.12|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)C
Name
Quantity
16 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
1.96 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
17.46 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.BrC=1C=CC(=C(C1)NN)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.57 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.